N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide
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Overview
Description
“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide” is a chemical compound. It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It is used as a protective broad-spectrum fungicide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a benzene ring substituted with one or more trifluoromethyl groups .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fluopicolide, is the cytoskeleton of oomycetes , specifically the spectrin-like proteins . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
Fluopicolide interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The affected biochemical pathway primarily involves the cytoskeleton of oomycetes . The compound’s action on the spectrin-like proteins disrupts the normal functioning of the cytoskeleton, affecting various cellular processes such as the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This leads to effective control of diseases caused by oomycetes, such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluopicolide. For instance, the compound’s movement through the xylem suggests that it may be influenced by the plant’s water status and transpiration rate . .
Safety and Hazards
Future Directions
The development of organic compounds containing fluorine, such as “N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide”, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Biochemical Analysis
Biochemical Properties
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The compound has been observed to influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-8-2-4-10(5-3-8)22(20,21)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGJUOBFVGBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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